2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
説明
特性
IUPAC Name |
2-[4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-16(23)12-27-14-3-5-15(6-4-14)28(25,26)21-11-13-7-8-20-17(10-13)22-9-1-2-18(22)24/h3-8,10,21H,1-2,9,11-12H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHWTHTPGSPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
生物活性
The compound 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule with potential therapeutic applications. It features a unique combination of functional groups, including a pyrrolidinone ring, a pyridine moiety, and sulfamoyl and phenoxy groups. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is , with a molecular weight of approximately 403.48 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 403.48 g/mol |
| CAS Number | 2034536-17-7 |
Research indicates that compounds similar to 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide may interact with specific biological targets such as enzymes and receptors, influencing various signaling pathways. For instance, studies have shown that related compounds can inhibit caspase pathways and modulate nuclear factor kappa B (NF-kB) activity, which are crucial in inflammatory responses .
Biological Activity
The biological activity of 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide can be summarized as follows:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to downregulate thymic stromal lymphopoietin (TSLP) production in human mast cells, indicating potential use in treating inflammatory diseases .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes through modulation of insulin signaling .
- Antibacterial Properties : Compounds within the same class have shown antibacterial activity due to their sulfonamide structure, suggesting that this compound may also possess similar properties .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on TSLP Regulation : A study demonstrated that a related phenoxyacetamide compound significantly inhibited TSLP production in HMC-1 cells by blocking caspase-1 activation and NF-kB phosphorylation pathways . This suggests potential applications in treating allergic and inflammatory conditions.
- Research on Enzyme Interaction : Another investigation focused on the interaction of sulfonamide derivatives with specific enzymes, revealing their potential to modulate enzyme activity effectively. Such interactions can lead to significant therapeutic implications in metabolic disorders .
類似化合物との比較
Key Observations :
- Benzimidazole Analogs (3ae, 3j, 3z): These compounds share the sulfonylphenoxyacetamide backbone but replace the pyrrolidinone-pyridine group with benzimidazole rings.
- Racetams (4s) : The Ugi-synthesized racetams (e.g., 4s) retain the 2-oxopyrrolidin-1-yl group but lack the sulfamoyl linkage, instead incorporating aromatic and alkylamide groups. Lower yields (38–50%) suggest synthetic challenges compared to benzimidazole derivatives .
- Pyridyl Substituents : Compounds like 3j/3k include N-(2-pyridyl)acetamide groups, which may influence binding affinity through additional π-π interactions .
Functional Group Impact
- Sulfamoyl Linkage : The -SO₂NH- group in the target compound may enhance solubility and hydrogen-bonding capacity compared to benzimidazole-sulfonyl analogs.
- Pyrrolidinone vs. Benzimidazole: The 2-oxopyrrolidin-1-yl group offers conformational rigidity, whereas benzimidazole rings provide planar aromaticity, which could influence target binding selectivity.
- Methoxy/Trifluoroethoxy Groups : Electron-withdrawing substituents (e.g., -CF₃ in 3z) may increase metabolic stability but reduce bioavailability due to higher lipophilicity .
Q & A
Q. What in vitro models best predict in vivo efficacy for neurological targets?
- Methodological Answer : Prioritize primary neuron cultures over immortalized cell lines (e.g., SH-SY5Y) for assessing neuroprotection. Use patch-clamp electrophysiology to quantify ion channel modulation (e.g., GABA-A receptor currents) . Validate with transgenic rodent models expressing humanized targets .
Q. How to design assays for detecting off-target binding to sulfonamide-sensitive enzymes?
- Methodological Answer : Screen against carbonic anhydrase isoforms (CA-I to CA-IX) using fluorescent thermal shift assays (FTSA). Competitive inhibition is quantified via Ki values derived from Lineweaver-Burk plots .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
